Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride

Description

Systematic Nomenclature and Structural Identification

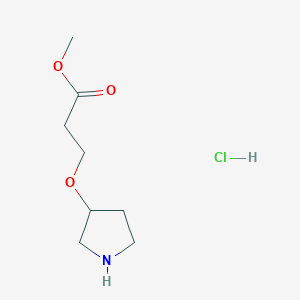

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride possesses a well-defined chemical identity established through systematic nomenclature protocols and comprehensive structural characterization. The compound is formally designated as methyl 3-(pyrrolidin-3-yloxy)propanoate hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The systematic name reflects the structural hierarchy beginning with the methyl ester functionality, followed by the three-carbon propanoic acid chain, and terminating with the pyrrolidine ring system connected through an ether linkage at the 3-position of the heterocycle.

The molecular formula C8H16ClNO3 defines the elemental composition, encompassing eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This molecular architecture results in a calculated molecular weight of 209.670 atomic mass units, with the monoisotopic mass precisely determined as 209.081871 atomic mass units. The Chemical Abstracts Service registry number 1220037-21-7 provides the definitive identifier for this specific compound, distinguishing it from closely related structural analogs within the pyrrolidine ester family.

Table 1. Fundamental Chemical Properties of Methyl 3-(3-Pyrrolidinyloxy)Propanoate Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.670 g/mol |

| Monoisotopic Mass | 209.081871 g/mol |

| Chemical Abstracts Service Number | 1220037-21-7 |

| ChemSpider Identification | 25074863 |

| Defined Stereocenters | 0 of 1 |

The structural architecture reveals several key functional domains that contribute to the compound's chemical behavior. The pyrrolidine ring system, a saturated five-membered nitrogen-containing heterocycle, serves as the central structural motif. This heterocycle exhibits characteristic sp³-hybridization at the nitrogen center, conferring basic properties to the molecule. The ether linkage connecting the pyrrolidine ring to the propanoate chain introduces conformational flexibility while maintaining the integrity of both functional domains. The methyl ester terminus provides a reactive site for potential chemical transformations while influencing the overall polarity and solubility characteristics of the molecule.

Stereochemical considerations reveal that the compound contains one potential stereocenter at the 3-position of the pyrrolidine ring where the ether linkage is established. However, the current molecular representation indicates zero defined stereocenters, suggesting that the compound may exist as a racemic mixture or that the stereochemical configuration has not been specifically defined in the available literature. This stereochemical ambiguity is significant given the well-established importance of chirality in pyrrolidine-containing compounds, particularly those destined for pharmaceutical applications where stereochemistry profoundly influences biological activity.

Historical Development of Pyrrolidine-Based Ester Derivatives

The historical trajectory of pyrrolidine-based ester derivatives traces back to the fundamental recognition of the pyrrolidine scaffold as a privileged structure in medicinal chemistry and synthetic organic chemistry. The five-membered pyrrolidine ring has emerged as one of the most widely utilized nitrogen heterocycles in the development of compounds for treating human diseases, with medicinal chemists extensively exploring this saturated scaffold due to its unique three-dimensional properties. The historical significance of pyrrolidine derivatives stems from their ability to efficiently explore pharmacophore space through sp³-hybridization, their contribution to molecular stereochemistry, and their enhanced three-dimensional coverage resulting from the non-planarity of the ring system.

Early investigations into pyrrolidine chemistry focused primarily on naturally occurring compounds and their semi-synthetic derivatives, where the pyrrolidine ring was inherently present in the molecular structure. The development of synthetic methodologies for constructing pyrrolidine-containing molecules has evolved significantly over several decades, with researchers recognizing the potential for introducing ready-made heterocycles into target molecules to ensure the production of optically pure compounds with favorable synthetic yields. This approach has proven particularly valuable when utilizing proline, 4-hydroxyproline, and their various derivatives as starting materials for introducing pyrrolidine fragments into complex molecular architectures.

The emergence of ester derivatives specifically incorporating the pyrrolidine motif represents a more recent development in this historical progression. These compounds combine the well-established synthetic utility of ester functional groups with the unique properties conferred by the pyrrolidine heterocycle. The ester functionality provides numerous opportunities for chemical modification, including hydrolysis to carboxylic acids, reduction to alcohols, and participation in various coupling reactions. When combined with the pyrrolidine scaffold, these ester derivatives offer enhanced synthetic versatility while maintaining the beneficial three-dimensional characteristics of the heterocyclic core.

Table 2. Evolutionary Timeline of Pyrrolidine Derivative Development

| Period | Development Focus | Key Contributions |

|---|---|---|

| Early Studies | Natural Product Isolation | Recognition of pyrrolidine in alkaloids |

| Mid-Period | Semi-synthetic Modifications | Proline and hydroxyproline derivatives |

| Contemporary Era | Designed Synthetic Targets | Ester-linked pyrrolidine compounds |

| Current Research | Three-dimensional Fragment Libraries | Stereochemically defined derivatives |

The synthetic methodologies employed in the preparation of pyrrolidine-based ester derivatives have undergone substantial refinement, incorporating advanced catalytic systems and stereochemical control mechanisms. Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions have emerged as particularly powerful tools for accessing diversely functionalized homochiral pyrrolidines. These methodologies enable the construction of pyrrolidine rings with predefined stereochemistry while simultaneously introducing ester functionalities through careful selection of dipolarophile components. The development of both endo-selective and exo-selective asymmetric cycloaddition protocols has provided researchers with complementary approaches for achieving different stereochemical outcomes in the final products.

Recent advances in pyrrolidine synthesis have emphasized the importance of developing robust and flexible synthetic routes that can accommodate diverse functional group requirements while maintaining high levels of stereochemical control. The synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides has demonstrated exceptional utility in generating complex molecular architectures with multiple stereogenic centers. These methodologies have been successfully applied to the preparation of proline derivatives that serve as valuable intermediates for further synthetic elaboration, including the introduction of ester functionalities at strategic positions within the molecular framework.

Position in Contemporary Organonitrogen Chemistry

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride occupies a distinctive position within the broader landscape of contemporary organonitrogen chemistry, representing the convergence of several important chemical concepts that define modern heterocyclic synthesis and application. The compound exemplifies the sophisticated approach to molecular design that characterizes current research in nitrogen-containing heterocycles, where structural complexity is balanced with synthetic accessibility and functional utility. Within the context of organonitrogen chemistry, this compound serves as both a synthetic intermediate and a platform for further chemical elaboration, demonstrating the multifaceted role that well-designed heterocyclic compounds play in advancing chemical research.

The contemporary significance of pyrrolidine-containing compounds is underscored by their prevalence in drug discovery research, where the saturated five-membered ring system provides unique advantages over aromatic nitrogen heterocycles. The pyrrolidine scaffold offers enhanced solubility characteristics, improved metabolic stability, and favorable pharmacokinetic properties that make it an attractive component for pharmaceutical development. The specific structural features of methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride, including the ether linkage and ester functionality, position it within a specialized subset of pyrrolidine derivatives that combine multiple reactive sites for potential chemical modification.

Current research trends in organonitrogen chemistry emphasize the development of fragment-based approaches to drug discovery, where small, well-characterized molecular fragments serve as starting points for the construction of larger, more complex therapeutic agents. Pyrrolidine-based fragments have demonstrated exceptional utility in this context due to their ability to provide good coverage of functional vector space while maintaining favorable physicochemical properties consistent with fragment-based design principles. The three-point diversity approach utilized in contemporary fragment library construction often incorporates pyrrolidine scaffolds as core structural elements, with various substitution patterns introduced to enhance three-dimensional character and expand chemical space coverage.

The role of methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride in contemporary synthesis extends beyond its immediate applications to encompass its utility as a building block for more complex molecular architectures. The presence of multiple functional groups within a single molecular framework provides numerous opportunities for chemical transformation, including selective modification of the ester group, functionalization of the pyrrolidine nitrogen, and potential ring-opening or ring-expansion reactions. These synthetic possibilities position the compound as a versatile intermediate in the preparation of libraries of related structures for biological evaluation or materials science applications.

Table 3. Contemporary Applications of Pyrrolidine-Based Ester Derivatives

| Application Domain | Specific Utility | Representative Methodologies |

|---|---|---|

| Fragment-Based Drug Discovery | Core Scaffold Design | Three-component cycloaddition reactions |

| Synthetic Methodology Development | Building Block Synthesis | Asymmetric catalytic transformations |

| Chemical Biology Research | Probe Molecule Construction | Bioorthogonal coupling strategies |

| Materials Chemistry | Functional Monomer Development | Polymerization and crosslinking protocols |

The integration of methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride into contemporary research programs reflects the broader emphasis on sustainable and efficient synthetic approaches in modern organic chemistry. The compound's structural design incorporates principles of atom economy and functional group compatibility that align with current green chemistry initiatives. The presence of the hydrochloride salt form enhances handling characteristics and storage stability while facilitating purification and characterization processes. These practical considerations are increasingly important in contemporary chemical research, where efficiency and reproducibility are paramount concerns.

Recent developments in pyrrolidine chemistry have highlighted the importance of stereochemical control in determining the biological and chemical properties of these heterocyclic compounds. The potential for stereochemical variation at the 3-position of the pyrrolidine ring in methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride presents opportunities for accessing enantiomerically pure materials through asymmetric synthesis or chiral resolution protocols. Such stereochemically defined compounds are essential for advancing understanding of structure-activity relationships and for developing applications where molecular recognition and selectivity are critical performance parameters.

Properties

IUPAC Name |

methyl 3-pyrrolidin-3-yloxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-5-12-7-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNDDLDOFABVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride typically involves:

- Nucleophilic substitution or ring-opening reactions to attach the pyrrolidine ring via an oxygen linkage to the propanoate backbone.

- Esterification to form the methyl ester of the propanoic acid derivative.

- Salt formation to yield the hydrochloride salt for enhanced stability and solubility.

Preparation of Methyl 3-(3-pyrrolidinyloxy)propanoate Core

A closely related compound, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, provides insight into the preparation of the pyrrolidinyloxy propanoate structure. The method involves:

- Michael Addition Reaction : Pyrrolidine is reacted with methyl methacrylate under controlled temperature (around 50 °C) for approximately 24 hours to yield the pyrrolidino propanoate ester. This reaction is carried out in methanol with stirring and leads to high purity (around 96.6%) product after removal of solvents and unreacted materials under reduced pressure.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine + Methyl methacrylate | 50 °C, 24 h, methanol solvent | Formation of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate |

| 2 | Removal of methanol and unreacted materials | Reduced pressure, 45 °C | Purified product (96.6% purity) |

This method emphasizes a straightforward nucleophilic addition of the pyrrolidine nitrogen to the activated alkene of methyl methacrylate, which could be adapted for the oxy-linked analogue by modifying the nucleophile or intermediate.

Formation of the Pyrrolidinyloxy Linkage

Although direct literature on the exact oxy linkage synthesis in methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is limited, analogous preparation of pyrrolidinyloxy derivatives involves:

- Nucleophilic substitution of halogenated propanoate esters with pyrrolidine derivatives bearing a hydroxy group or protected hydroxy functionality.

- Ring closure and reduction steps to generate pyrrolidinol intermediates, which can then be etherified to form the pyrrolidinyloxy linkage.

For example, a patented method for 1-methyl-3-pyrrolidinol synthesis involves ring closure of precursors followed by reduction using mild reducing agents such as sodium borohydride or boron trifluoride-ether complexes. This approach improves safety and yield compared to traditional hydride reagents and facilitates purification of crystalline intermediates.

| Step | Reagents & Conditions | Description |

|---|---|---|

| S1 | Ring closure of precursor compounds in toluene, reflux, 18 h | Formation of pyrrolidinol intermediate |

| S2 | Reduction with sodium borohydride or boron trifluoride-ether, THF solvent, inert atmosphere | Conversion to 1-methyl-3-pyrrolidinol |

| S3 | Extraction with ethyl acetate, concentration | Isolation of pure pyrrolidinol intermediate |

This pyrrolidinol intermediate can be further reacted with methyl 3-halopropanoate or activated esters to form the pyrrolidinyloxy propanoate structure via nucleophilic substitution on the alkyl halide or ester.

Conversion to Hydrochloride Salt

The hydrochloride salt is typically formed by treatment of the free base (methyl 3-(3-pyrrolidinyloxy)propanoate) with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution. This step enhances the compound's stability and water solubility, facilitating handling and storage.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Free base + HCl (gas or solution) | Room temperature, stirring | Formation of hydrochloride salt |

Summary Table of Preparation Steps

Research Findings and Notes

- The use of mild reducing agents such as sodium borohydride and boron trifluoride etherate improves safety and scalability in the preparation of pyrrolidinol intermediates, which are key precursors to the target compound.

- The Michael addition approach provides a reliable and high-yield route to pyrrolidine-substituted propanoate esters, which can be adapted for oxy-linked analogues by modifying nucleophiles or electrophiles.

- Formation of the hydrochloride salt is a standard, straightforward step to improve compound handling.

- No direct detailed synthetic protocols for methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride were found in the surveyed literature, but the combination of these methods provides a robust synthetic framework.

- Purification typically involves solvent removal under reduced pressure and extraction steps to isolate crystalline intermediates or final products.

Chemical Reactions Analysis

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is characterized by its molecular formula and a molecular weight of 195.68 g/mol. The compound features a pyrrolidine ring, which is known for its ability to enhance solubility and biological activity. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Medicinal Chemistry

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride has been investigated for its potential therapeutic uses, particularly in the development of drugs targeting neurological disorders. The pyrrolidine moiety is known to influence receptor binding affinity and selectivity, which is crucial for drug efficacy.

- Neuropharmacology : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may have potential as an anxiolytic or antidepressant agent .

- Case Study : In a study examining the effects of various pyrrolidine derivatives on serotonin receptors, methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride demonstrated promising binding affinity, indicating its potential role in treating mood disorders .

Chemical Synthesis

The compound serves as an important building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including:

- Esterification : It can be used to synthesize more complex esters through reactions with alcohols.

- Nucleophilic Substitution : The pyrrolidine group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-nitrogen bonds .

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | Methyl esters |

| Nucleophilic Substitution | Reaction involving nucleophilic attack on electrophiles | Amino acid derivatives |

Material Science

In material science, methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is explored for its potential use in creating polymers and coatings due to its favorable physical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and ester group play crucial roles in its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine and Piperidine Derivatives

Methyl 3-(4-Piperidinyloxy)propanoate Hydrochloride (CAS 190515-56-1)

- Structural Difference : Replaces the pyrrolidine (5-membered ring) with piperidine (6-membered ring).

- Impact : The larger piperidine ring reduces ring strain, increases basicity (pKa ~11 for piperidine vs. ~10 for pyrrolidine), and alters solubility. Piperidine derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes .

- Applications : Used in antipsychotic drug intermediates, highlighting its role in modulating CNS activity.

Methyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS 1126794-67-9)

- Structural Difference: The pyrrolidine is attached to an acetate group (CH2COO-) instead of a propanoate (CH2CH2COO-).

- The acetate ester may hydrolyze faster in vivo compared to propanoate, affecting bioavailability .

Ethyl (R)-2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS 1332459-32-1)

- Structural Difference : Ethyl ester instead of methyl and chiral (R)-configuration at the pyrrolidine ring.

- Impact : Ethyl esters generally have slower hydrolysis rates than methyl esters, prolonging half-life. Chirality can lead to enantioselective interactions with biological targets, influencing potency .

Amino and Aromatic Substituted Derivatives

Methyl 3-(3-Amino-2-oxo-pyrrolidin-1-yl)propanoate Hydrochloride (CAS 1427378-56-0)

- Structural Difference: Incorporates an amino and ketone group on the pyrrolidine ring.

- The amino group allows for further functionalization (e.g., conjugation with targeting moieties) .

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7)

- Structural Difference : Replaces pyrrolidinyloxy with a 3-fluorophenyl group and uses an ethyl ester.

- Impact : The fluorophenyl group introduces strong electron-withdrawing effects, increasing metabolic stability and π-π stacking interactions in hydrophobic binding pockets. This compound is explored in CNS drug candidates due to fluorine’s ability to penetrate the blood-brain barrier .

Methyl 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoate Hydrochloride

- Structural Difference : Features a trifluoromethylphenyl group instead of pyrrolidinyloxy.

- Impact : The CF3 group significantly enhances lipophilicity (logP ↑) and resistance to enzymatic degradation, making it suitable for long-acting formulations. However, it may increase toxicity risks due to bioaccumulation .

Ester and Carbamate Analogs

Ethyl 3-[(1,1-Diethylpropyl)amino]propylcarbamate Hydrochloride

- Structural Difference : Carbamate linkage and branched alkyl chain.

- Impact : Carbamates are more hydrolytically stable than esters, offering prolonged activity. The bulky diethylpropyl group may reduce solubility but improve selectivity for specific enzyme isoforms .

Methyl 3-(Methylamino)propanoate Hydrochloride

- Structural Difference: Lacks the pyrrolidine ring, replaced by a methylamino group.

- This compound serves as a precursor in peptide mimetics .

Comparative Data Table

Biological Activity

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is a synthetic compound that has gained attention for its potential biological activities and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO3

- Molecular Weight : 223.7 g/mol

- CAS Number : 1220037-21-7

The compound consists of a pyrrolidine ring attached to a propanoate ester group, which is significant for its interaction with biological systems. The hydrochloride form enhances its solubility and stability in biological environments.

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride exhibits its biological activity through several mechanisms:

- Neurotransmitter Modulation : The compound appears to influence neurotransmitter levels, particularly in the central nervous system (CNS). This modulation can affect mood, cognition, and behavior.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially altering metabolic rates and influencing physiological responses.

- Receptor Binding : The structural components of the compound allow it to bind to specific receptors, leading to various biological effects.

Biological Activity

Research on Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride has highlighted several key areas of biological activity:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic activity.

- Cognitive Enhancement : There is evidence indicating potential cognitive-enhancing properties, making it a candidate for further exploration in neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects, suggesting a role in managing conditions characterized by inflammation.

Case Studies

-

Study on Cognitive Effects :

- A study conducted on rodents demonstrated that administration of Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride improved memory retention and learning abilities compared to control groups. The results indicated enhanced synaptic plasticity, which is crucial for learning processes.

-

Antidepressant Activity Assessment :

- In a controlled trial involving depressed animal models, the compound showed significant reductions in depressive behaviors when compared to baseline measurements. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests.

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.